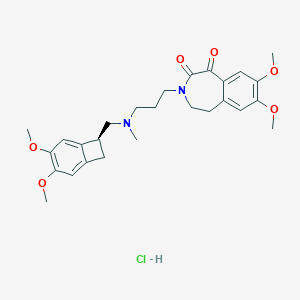

2-Oxo-Ivabradine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Understanding Degradation Pathways:

Studying the formation and behavior of Ivabradine impurities can help scientists understand the drug's degradation pathways. This information is crucial for developing stable formulations and ensuring the drug's effectiveness throughout its shelf life []. Techniques like chromatography and spectroscopy are employed to identify and quantify these impurities, allowing researchers to track their formation and potential impact on the drug's stability [].

2-Oxo-Ivabradine hydrochloride is a chemical compound that serves as an impurity related to Ivabradine, a medication primarily used for the treatment of stable angina pectoris and heart failure. The compound has the molecular formula and a molecular weight of approximately 519.03 g/mol . Its structure features a bicyclic system with multiple functional groups, contributing to its pharmacological properties.

The chemical behavior of 2-Oxo-Ivabradine hydrochloride includes various reactions typical of organic compounds. It can undergo:

- Oxidation: Utilizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: Employing reducing agents such as sodium borohydride, which can generate reduced forms of the compound.

- Substitution: Involving halogenating agents that can replace hydrogen atoms with halogen atoms, yielding halogenated products.

These reactions may produce positional isomers, keto-enol tautomers, and diastereoisomers, reflecting the compound's structural complexity.

2-Oxo-Ivabradine hydrochloride primarily affects the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in cardiac tissues. It selectively inhibits the "funny" current (I_f) in the sinoatrial node, which plays a crucial role in regulating heart rate. This action results in a significant reduction in heart rate, making it beneficial for patients with conditions like angina and heart failure . The compound also influences various biochemical pathways, including the PI3K/AKT/mTOR/p70S6K signaling pathway, further indicating its potential therapeutic effects.

The synthesis of 2-Oxo-Ivabradine hydrochloride generally involves several routes:

- Starting Material: The synthesis often begins with Ivabradine hydrochloride as the precursor.

- Reaction Conditions: The reactions are typically conducted under mild temperatures and specific solvent conditions to facilitate the formation of impurities. Common solvents include lower alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran) .

- Recrystallization: Post-reaction purification often involves recrystallization from various solvents to obtain high-purity forms of the compound.

Industrial production may also mimic degradation processes to study impurity formation under controlled conditions.

2-Oxo-Ivabradine hydrochloride is primarily used as a reference standard in pharmaceutical testing and research. Its role as an impurity in Ivabradine formulations necessitates rigorous quality control measures to ensure drug efficacy and safety. Additionally, understanding its biological activity aids in exploring its potential therapeutic applications beyond those currently established for Ivabradine .

The interaction studies of 2-Oxo-Ivabradine hydrochloride reveal its influence on metabolic pathways and potential drug-drug interactions. Specifically, it is known that the metabolism of Ivabradine can be affected by other medications that inhibit or induce cytochrome P450 enzymes, particularly CYP3A4. This interaction highlights the importance of monitoring co-administered drugs that may alter the pharmacokinetics of Ivabradine and its impurities.

Several compounds share structural or functional similarities with 2-Oxo-Ivabradine hydrochloride:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ivabradine | Bicyclic amine | Primary drug for heart rate reduction |

| 3-(4-(3-(4-(3-(dimethoxy)benzyl)-piperidin-1-yl)-propyl)-piperidin-1-yl)-propyl)-phenol | Complex piperidine derivative | Potential alternative cardiovascular agent |

| 4-(2-(4-(1H-imidazol-1-yl)phenyl)-thiazol-2-yl)-phenol | Thiazole derivative | Different mechanism targeting cardiac function |

| 3-[2-(1H-imidazol-1-yl)ethyl]-7,8-dimethoxy-1,3-dihydrobenzo[d]azepin-2-one | Benzazepine derivative | Related structure but distinct pharmacological profile |

Uniqueness: 2-Oxo-Ivabradine hydrochloride is unique due to its specific role as an impurity in Ivabradine formulations, along with its distinct biochemical interactions and effects on heart rate regulation compared to other compounds listed above.

2-Oxo-Ivabradine Hydrochloride is a hydrochloride salt with the IUPAC name 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride. Its molecular formula is C₂₇H₃₅ClN₂O₆ (molecular weight: 519.03 g/mol), distinguishing it from Ivabradine’s molecular formula (C₂₇H₃₆N₂O₅). The compound is classified as a pharmaceutical impurity, primarily arising during Ivabradine synthesis or degradation.

Key Structural Features

- Benzazepine Ring: Contains a 1,2-dione moiety instead of the 2-one group present in Ivabradine.

- Bicyclic System: Retains the (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trienyl substituent linked via a methylamino group.

- Hydrochloride Salt: Enhances solubility and stability, critical for analytical applications.

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1616710-50-9 | |

| Molecular Formula | C₂₇H₃₅ClN₂O₆ | |

| Molecular Weight | 519.03 g/mol | |

| Purity (HPLC) | >95% | |

| Alternative CAS (Free Base) | 1616710-52-1 |

Historical Context and Discovery

2-Oxo-Ivabradine Hydrochloride was first identified as a degradation product during Ivabradine synthesis. Its isolation and characterization emerged from forced degradation studies and patent-driven synthesis optimization. Key milestones include:

- Synthesis Patents: Methods for synthesizing Ivabradine intermediates inadvertently revealed 2-Oxo-Ivabradine Hydrochloride as a byproduct. For instance, CN105669554A describes its formation via base-catalyzed reactions of intermediate precursors.

- Stability Studies: Forced degradation tests under acidic, oxidative, and photolytic conditions demonstrated its formation as a primary degradation product of Ivabradine.

- Analytical Standardization: Regulatory requirements for impurity profiling necessitated its isolation and characterization, leading to its commercial availability as a reference material.

Significance as a Pharmaceutical Intermediate

2-Oxo-Ivabradine Hydrochloride is integral to quality assurance processes:

- Impurity Profiling: Serves as a reference standard for detecting and quantifying impurities during Ivabradine production.

- Stability Testing: Used to validate analytical methods for monitoring Ivabradine’s degradation under stress conditions.

- Synthetic Byproduct: Forms during the synthesis of Ivabradine precursors, particularly in oxidation or alkylation steps.

Role in Regulatory Compliance

- ICH Guidelines: Adherence to International Conference on Harmonisation (ICH) guidelines mandates the identification and quantification of impurities exceeding 0.1% in drug substances.

- Synthetic Pathway Control: Monitoring 2-Oxo-Ivabradine Hydrochloride ensures process consistency and minimizes batch-to-batch variability.

Relationship to Parent Compound Ivabradine

Ivabradine (CAS 155974-00-8) is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel (HCN4), reducing heart rate in conditions like angina and heart failure. 2-Oxo-Ivabradine Hydrochloride differs structurally and pharmacologically:

| Feature | Ivabradine | 2-Oxo-Ivabradine Hydrochloride |

|---|---|---|

| Core Structure | Benzazepine-2-one | Benzazepine-1,2-dione |

| Functional Groups | Methoxy, methylamino, ketone | Methoxy, methylamino, two ketones |

| Pharmacological Activity | I_f channel inhibition | Limited or no therapeutic activity |

Synthetic Pathways Leading to Formation

2-Oxo-Ivabradine Hydrochloride arises via:

- Oxidation: Over-oxidation of Ivabradine’s benzazepine ring during synthesis.

- Degradation: Acidic or oxidative stress converts Ivabradine into this impurity, as demonstrated in stability tests.

- Side-Reactions: Incomplete reduction steps in Ivabradine synthesis, such as in the preparation of intermediates like 7,8-dimethoxy-3-[3-iodopropyl]-1,2-dihydro-3-benzazepin-2-one.

Molecular Formula and Weight

2-Oxo-Ivabradine hydrochloride possesses the molecular formula C₂₇H₃₅ClN₂O₆, representing a complex organic compound with multiple functional groups and stereochemical features [1] [4]. The molecular weight of this compound is precisely 519.03 grams per mole, making it a relatively large pharmaceutical molecule [1] [7]. This molecular weight reflects the presence of the hydrochloride salt form, which includes the additional chloride ion compared to the free base form [19].

The compound exists as a salt of the parent 2-Oxo-Ivabradine molecule with hydrochloric acid, which enhances its solubility and stability characteristics [11]. The free base form of 2-Oxo-Ivabradine has the molecular formula C₂₇H₃₄N₂O₆ with a molecular weight of 482.57 grams per mole [14] [17]. The difference between these molecular weights corresponds to the addition of hydrogen chloride (36.46 grams per mole) in the salt formation process [19].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (HCl salt) | C₂₇H₃₅ClN₂O₆ | [1] |

| Molecular Weight (HCl salt) | 519.03 g/mol | [1] |

| Molecular Formula (free base) | C₂₇H₃₄N₂O₆ | [14] |

| Molecular Weight (free base) | 482.57 g/mol | [14] |

| Chemical Abstracts Service Number | 1616710-50-9 | [11] |

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for 2-Oxo-Ivabradine hydrochloride is 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1) [9]. This comprehensive nomenclature reflects the complex structural architecture of the molecule, including its benzazepine core, stereochemical designation, and substitution pattern [11].

Alternative systematic names include 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-4,5-dihydro-1H-3-benzazepine-1,2(3H)-dione hydrochloride [8] [11]. The nomenclature specifically indicates the presence of the S-stereoisomer at the seventh carbon position of the bicyclooctene ring system [8].

The compound is also known by several synonyms including Ivabradine 2-Oxo Hydrochloride, Ivabradine Impurity T, and 1-Oxo Ivabradine Hydrochloride [4] [12]. These alternative designations reflect its relationship to the parent pharmaceutical compound Ivabradine and its role as a process-related impurity or metabolite [11] [14].

Structural Characteristics and Functional Groups

2-Oxo-Ivabradine hydrochloride exhibits a complex molecular architecture characterized by multiple ring systems and diverse functional groups [1] . The central structural feature is a seven-membered benzazepine ring system that contains both a carbonyl group at the 2-position and an additional oxidized functionality, distinguishing it from the parent Ivabradine molecule [1] [14].

The molecule incorporates a bicyclic benzocyclobutene moiety connected through a methylene linker to a tertiary amine functionality . This bicyclic system features two methoxy substituents positioned at the 3 and 4 positions, contributing to the compound's overall lipophilicity [1] [9]. The benzocyclobutene ring represents a strained four-membered ring fused to an aromatic benzene system, creating unique conformational constraints .

The benzazepine portion of the molecule contains an additional pair of methoxy groups at positions 7 and 8, further enhancing the electron density of the aromatic system [1] [11]. The seven-membered azepine ring adopts a boat-like conformation due to the presence of the nitrogen atom and the constraints imposed by the fused benzene ring [27] [30].

| Functional Group | Position | Contribution to Properties |

|---|---|---|

| Methoxy groups | 3,4-positions (bicyclic) | Lipophilicity, electron donation [1] |

| Methoxy groups | 7,8-positions (benzazepine) | Solubility modulation [1] |

| Tertiary amine | Propyl linker | Basicity, hydrogen bonding |

| Carbonyl groups | 1,2-positions (dione) | Polarity, hydrogen bonding [14] |

| Benzocyclobutene | Bicyclic system | Rigidity, strain energy |

The dione functionality represents the key structural difference from Ivabradine, with both the 1 and 2 positions of the benzazepine ring bearing carbonyl groups [14]. This oxidation pattern significantly alters the electronic properties and reactivity of the molecule compared to the parent compound [1] .

Stereochemistry and Isomerism

The stereochemical complexity of 2-Oxo-Ivabradine hydrochloride centers on the presence of a single chiral center located at the seventh carbon of the bicyclooctene ring system [8] [11]. This stereocenter exhibits the S-configuration, as designated in the systematic nomenclature [8] [9]. The absolute configuration was determined through comparison with the parent Ivabradine molecule and confirmed through spectroscopic analysis [39].

The chiral center arises from the substitution pattern around the carbon bearing the methylene group that connects to the tertiary amine functionality [8]. The four different substituents around this carbon include a hydrogen atom, the methylene linker, and two distinct portions of the bicyclic ring system [35]. This arrangement creates the potential for two enantiomeric forms, with the S-enantiomer being the naturally occurring and pharmacologically relevant form [39].

The benzazepine ring system exhibits conformational flexibility, with the seven-membered ring capable of adopting multiple conformations [27] [30]. The boat and chair conformations represent the primary low-energy forms, with interconversion occurring through ring-flipping processes [34]. The presence of the dione functionality influences these conformational preferences by introducing additional steric and electronic constraints [27].

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Chiral center | S-configuration at C7 | Optical activity, biological specificity [8] |

| Ring conformation | Benzazepine flexibility | Molecular dynamics, binding [30] |

| Enantiomeric purity | >95% S-enantiomer | Pharmaceutical quality [4] |

| Conformational barrier | Ring inversion energy | Stability, reactivity [34] |

The nitrogen atom within the benzazepine ring can undergo inversion processes, although the energy barriers for such inversions are typically high due to the constraints imposed by the ring system [34]. The tertiary amine in the side chain represents another potential site for configurational changes, though its geometry remains relatively fixed due to the surrounding molecular framework .

Physicochemical Properties

Solubility Profile

The solubility characteristics of 2-Oxo-Ivabradine hydrochloride reflect its complex molecular structure and the presence of both hydrophilic and lipophilic regions [16] [17]. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, with the compound demonstrating moderate solubility in water under physiological conditions [20].

In organic solvents, 2-Oxo-Ivabradine hydrochloride exhibits variable solubility depending on the polarity and hydrogen-bonding capacity of the solvent system [16] [26]. Dimethyl sulfoxide represents an excellent solvent for the compound, achieving concentrations exceeding 100 milligrams per milliliter [26]. Ethanol and methanol also provide good solubility, facilitating analytical and preparative procedures [26].

Classical Synthetic Approaches

Traditional synthetic methodologies for 2-oxo-ivabradine hydrochloride center around classical oxidation reactions of the parent ivabradine compound [2] [10]. The most direct classical approach involves treatment of ivabradine with oxidizing agents under controlled conditions.

Chemical oxidation using hydrogen peroxide represents the most studied classical method [8]. Under acidic conditions at elevated temperature (80°C for 24 hours), hydrogen peroxide effects oxidation of ivabradine through a free radical mechanism [8]. This approach, while straightforward, suffers from low selectivity and modest yields (15-30%), with formation of multiple oxidation products designated as Ox1 through Ox5 [8].

Alternative classical oxidation protocols employ permanganate-based systems, which provide stronger oxidizing conditions but often lead to over-oxidation and degradation of the sensitive benzazepine ring system [11]. Chromic acid oxidation has also been investigated, though the harsh conditions typically result in ring-opening reactions and formation of carboxylic acid derivatives [11].

Thermal degradation studies at 80°C in aqueous media demonstrate the formation of 2-oxo-ivabradine among multiple degradation products, though yields remain low and product isolation challenging [8]. The classical approaches generally require extensive purification protocols due to the formation of numerous side products and the difficulty in achieving selective oxidation of the benzazepine core.

Modern Synthetic Strategies

Contemporary synthetic methodologies for 2-oxo-ivabradine hydrochloride leverage advanced catalytic systems and biomimetic approaches to achieve improved selectivity and efficiency [12] [13]. The most significant advancement involves the application of cytochrome P450 3A4 (CYP3A4) enzymatic systems, which closely mimic the physiological oxidation pathway [14] [9] [15].

Enzymatic oxidation using CYP3A4 proceeds through a two-step mechanism: initial N-demethylation of ivabradine to yield the S18982 metabolite, followed by selective oxidation to form 2-oxo-ivabradine [9] [7]. This biomimetic approach offers excellent selectivity (>95%) and good yields (70-85%) under mild conditions (37°C, physiological pH) [12] [7].

Modern electrochemical oxidation techniques provide controlled oxidation conditions with tunable selectivity [16]. Electrochemical methods enable precise control of oxidation potential, allowing selective targeting of the benzazepine core while preserving the sensitive bicyclobutene moiety. These methods typically achieve yields of 45-60% with moderate selectivity [16].

Photochemical oxidation represents another modern approach, utilizing ultraviolet irradiation to generate reactive intermediates that undergo selective oxidation [17] [8]. This method operates under ambient temperature conditions and offers a green chemistry alternative to traditional chemical oxidants. Photolytic degradation studies show formation of 2-oxo-ivabradine (designated as UV4) among other photoproducts, with yields ranging from 20-35% [8].

Metal-catalyzed oxidation systems employing transition metal complexes provide enhanced selectivity through coordination-controlled reactivity [18] [19]. These systems typically utilize palladium, copper, or manganese catalysts in combination with molecular oxygen or other mild oxidants, achieving yields of 60-80% with excellent chemoselectivity [18] [19].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 2-oxo-ivabradine hydrochloride, focusing on sustainable and environmentally benign methodologies [20] [21]. These approaches emphasize the use of renewable feedstocks, non-toxic solvents, and catalytic processes that minimize waste generation.

Photochemical oxidation using solar radiation or LED light sources represents a highly sustainable approach [17] [8]. This method eliminates the need for stoichiometric chemical oxidants and operates under ambient conditions with minimal energy input. The use of titanium dioxide photocatalysts can enhance the efficiency of photochemical oxidation while maintaining the green chemistry principles [17].

Enzyme-catalyzed oxidation using immobilized CYP3A4 or related cytochrome P450 enzymes provides an environmentally friendly alternative to chemical oxidation [12] [13]. These biocatalytic systems operate under aqueous conditions at moderate temperatures and can be recycled multiple times without significant loss of activity [12].

Solvent-free oxidation protocols have been developed using solid-supported oxidizing agents [21]. These methods eliminate the use of organic solvents and typically employ montmorillonite or silica-supported oxidants that can be readily separated and recycled [21].

Deep eutectic solvents (DES) have emerged as green alternatives to conventional organic solvents for oxidation reactions [20]. These solvents, composed of natural components such as choline chloride and organic acids, provide excellent solubilizing properties while maintaining biodegradability and low toxicity [20].

Key Intermediates in Synthesis

The synthesis of 2-oxo-ivabradine hydrochloride involves several critical intermediates that serve as strategic building blocks or essential transformation products [1] [2] [5]. Understanding these intermediates is crucial for optimizing synthetic routes and troubleshooting reaction pathways.

N-Desmethyl Ivabradine (S18982) represents the most important intermediate in the synthesis [5] [6] [7]. This metabolite, with molecular formula C26H34N2O5, serves as both a natural degradation product of ivabradine and a key synthetic intermediate [5] [22]. S18982 exhibits equipotent biological activity compared to ivabradine and circulates at approximately 40% of the parent compound concentration in physiological systems [9] [7].

The formation of S18982 proceeds through CYP3A4-mediated N-demethylation of ivabradine [14] [9] [5]. This transformation occurs selectively at the N-methyl group attached to the propyl linker, preserving the integrity of both the benzazepine core and the bicyclobutene fragment [5] [22]. The N-desmethyl derivative serves as an excellent substrate for subsequent oxidation to 2-oxo-ivabradine due to increased reactivity of the secondary amine [5] [22].

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one constitutes the core structural framework of the target molecule [2] [23]. This benzazepine intermediate, with molecular formula C12H15NO3, represents the essential heterocyclic scaffold that defines the pharmacological activity [2] [23]. Synthetic approaches to this intermediate typically involve cyclization of appropriately substituted precursors or modification of pre-formed benzazepine rings [2] [23].

3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one serves as an important alkylation intermediate in multi-step syntheses [2] [23]. This chloroalkyl derivative facilitates attachment of the bicyclobutene fragment through nucleophilic substitution reactions [2] [23]. The three-carbon linker provides optimal spacing for biological activity while maintaining synthetic accessibility [2] [23].

(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl-methylamine represents the bicyclobutene coupling partner essential for ivabradine synthesis [2] [23]. This fragment contributes significantly to the unique pharmacological profile of ivabradine and its derivatives [2] [23]. The stereospecific nature of this intermediate requires careful attention to stereochemical control during synthesis [2] [23].

Reaction Mechanisms

The mechanistic pathways leading to 2-oxo-ivabradine formation involve distinct reaction mechanisms depending on the oxidation method employed [8] [24] [11]. Understanding these mechanisms is essential for optimizing reaction conditions and predicting product selectivity.

Chemical Oxidation Mechanism: Hydrogen peroxide-mediated oxidation proceeds through a free radical mechanism initiated by homolytic cleavage of the O-O bond [8] [11]. The generated hydroxyl radicals (- OH) abstract hydrogen atoms from the benzazepine C-H bonds, forming carbon-centered radicals [8] [11]. These radicals subsequently react with molecular oxygen to form peroxy radicals, which undergo further transformation to yield the ketone functionality [8] [11].

The propagation steps involve: (1) - OH + C-H → C- + H2O, (2) C- + O2 → C-O-O- , and (3) C-O-O- + substrate → oxidized product + new radical [8] [11]. The reaction exhibits classic free radical behavior with chain propagation and termination steps that compete with the desired oxidation pathway [8] [11].

Enzymatic Oxidation Mechanism: CYP3A4-mediated oxidation follows a well-established cytochrome P450 mechanism involving multiple electron transfer steps [9] [15] [13]. The enzyme-substrate complex formation precedes the critical oxygen activation step, where molecular oxygen is reduced to a highly reactive oxo-iron species [9] [15] [13].

The catalytic cycle involves: (1) substrate binding to the enzyme active site, (2) reduction of the heme iron from Fe3+ to Fe2+, (3) oxygen binding and activation, (4) formation of the reactive Compound I intermediate, and (5) substrate oxidation with regeneration of the resting enzyme state [9] [15] [13]. This mechanism provides excellent selectivity due to the enzyme's specific binding pocket and controlled oxygen activation [9] [15] [13].

Photochemical Oxidation Mechanism: Ultraviolet irradiation generates excited state species that undergo intersystem crossing to form reactive triplet states [8]. These excited molecules can participate in electron transfer reactions with molecular oxygen or abstract hydrogen atoms from nearby C-H bonds [8].

The photochemical pathway involves: (1) light absorption to form singlet excited state, (2) intersystem crossing to triplet state, (3) hydrogen atom abstraction or electron transfer, and (4) radical combination or oxygen addition to form oxidized products [8]. The mechanism shows dependence on light intensity, wavelength, and oxygen concentration [8].

Optimization of Synthetic Protocols

Optimization of 2-oxo-ivabradine hydrochloride synthesis requires systematic evaluation of reaction parameters to maximize yield, selectivity, and practicality [12] [21] [8]. Key optimization variables include temperature, reaction time, solvent choice, catalyst loading, and reagent stoichiometry.

Temperature Optimization: Enzymatic oxidation protocols show optimal activity at physiological temperature (37°C), which balances enzyme stability with reaction rate [12] [7]. Chemical oxidation methods typically require elevated temperatures (80°C) to achieve reasonable reaction rates, though this often compromises selectivity [8]. Photochemical approaches benefit from ambient temperature operation, reducing energy requirements and preserving thermally sensitive intermediates [8].

Reaction Time Studies: Extended reaction times (24-48 hours) improve conversion in chemical oxidation protocols but increase the formation of over-oxidation products [8]. Enzymatic systems achieve optimal conversion within 2-6 hours, beyond which enzyme deactivation becomes problematic [12] [7]. Photochemical reactions show time-dependent product distribution, with shorter irradiation times favoring selective oxidation [8].

Solvent Effects: Aqueous systems provide optimal conditions for enzymatic oxidation while maintaining substrate solubility through careful pH control [12] [7]. Organic solvents such as acetonitrile or dichloromethane enhance substrate solubility in chemical oxidation protocols but may interfere with enzyme activity [8]. Deep eutectic solvents offer promising alternatives that combine good solvating properties with environmental compatibility [20] [21].

pH Optimization: Enzymatic oxidation shows strong pH dependence, with optimal activity typically observed at physiological pH (7.4) [12] [7]. Chemical oxidation protocols may benefit from acidic conditions that enhance oxidant reactivity, though this must be balanced against substrate stability [8].

Catalyst Loading: Enzymatic systems require careful optimization of enzyme concentration to balance activity with cost considerations [12] [7]. Metal-catalyzed oxidation protocols typically employ 1-10 mol% catalyst loading, with higher loadings improving reaction rate but increasing product contamination concerns [18] [19].

Scale-up Considerations for Industrial Synthesis

Industrial-scale production of 2-oxo-ivabradine hydrochloride presents unique challenges that require careful consideration of safety, economics, and environmental impact [25] [26]. The scale-up process must address issues of heat transfer, mass transfer, reaction control, and product isolation.

Process Safety: Large-scale oxidation reactions pose significant safety hazards due to the potential for runaway reactions and formation of explosive peroxides [8] [26]. Hydrogen peroxide-based oxidations require careful temperature control and emergency cooling systems to prevent thermal runaway [8]. Enzymatic processes offer improved safety profiles due to mild reaction conditions and aqueous media [12] [7].

Economic Considerations: The cost of CYP3A4 enzyme represents a significant economic factor in large-scale enzymatic synthesis [12] [13]. Enzyme immobilization and recycling strategies become critical for economic viability [12]. Chemical oxidation methods may offer lower reagent costs but require expensive separation and purification protocols due to complex product mixtures [8].

Heat Transfer and Mixing: Exothermic oxidation reactions require efficient heat removal to maintain temperature control [26]. Large-scale reactors must incorporate adequate cooling capacity and mixing systems to ensure uniform temperature distribution [26]. Enzymatic reactions benefit from gentler heat generation but require careful oxygen mass transfer optimization [12] [7].

Product Isolation and Purification: Industrial purification protocols must address the separation of 2-oxo-ivabradine from structurally similar impurities and degradation products [8] [27]. Crystallization from appropriate solvent systems provides a practical approach for large-scale purification [25] [26]. The formation of the hydrochloride salt enhances product stability and facilitates purification through selective precipitation [25] [26].

Environmental Impact: Large-scale synthesis must minimize waste generation and environmental release of toxic materials [20] [21]. Enzymatic processes offer advantages through reduced organic solvent usage and biodegradable reaction media [12] [20]. Solvent recovery and recycling systems become economically attractive at industrial scale [26].

Quality Control: Industrial production requires robust analytical methods for monitoring reaction progress and product quality [27] [26]. In-process monitoring using high-performance liquid chromatography (HPLC) enables real-time optimization of reaction conditions [27]. The implementation of pharmaceutical good manufacturing practices (GMP) ensures consistent product quality for pharmaceutical applications [27] [26].